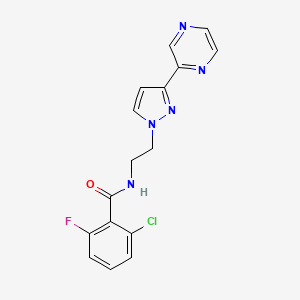
N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)éthyl)-2-chloro-6-fluoro-benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-6-fluoro-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a chloro and fluoro substituent on the benzene ring, along with a pyrazinyl and pyrazolyl moiety attached via an ethyl linker. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Applications De Recherche Scientifique
2-chloro-6-fluoro-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials. Its unique structure allows for the exploration of new chemical reactivity and properties.
Biology: The compound can be used as a probe or ligand in biological studies to investigate the interactions with various biomolecules, such as proteins and nucleic acids.
Medicine: The compound may have potential therapeutic applications, such as acting as an inhibitor or modulator of specific biological pathways. It can be used in drug discovery and development to identify new treatments for diseases.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, with specific properties.
Méthodes De Préparation
The synthesis of 2-chloro-6-fluoro-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-diketones or their equivalents.
Attachment of the pyrazinyl group: The pyrazinyl group can be introduced via nucleophilic substitution reactions.
Formation of the benzamide core: The benzamide core can be synthesized by reacting the appropriate benzoyl chloride with an amine derivative.
Final coupling: The final step involves coupling the pyrazolyl and pyrazinyl moieties with the benzamide core under suitable reaction conditions, such as using a base and a coupling agent.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Analyse Des Réactions Chimiques
2-chloro-6-fluoro-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide can undergo various types of chemical reactions, including:
Substitution reactions: The chloro and fluoro substituents on the benzene ring can participate in nucleophilic aromatic substitution reactions, leading to the formation of new derivatives.
Oxidation and reduction reactions: The compound can undergo oxidation and reduction reactions, particularly at the pyrazole and pyrazinyl moieties, resulting in the formation of different oxidation states and functional groups.
Coupling reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form larger, more complex molecules.
Common reagents and conditions used in these reactions include bases, oxidizing agents, reducing agents, and catalysts such as palladium or copper complexes. The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents involved.
Mécanisme D'action
The mechanism of action of 2-chloro-6-fluoro-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The interaction can lead to the modulation of specific signaling pathways, resulting in the desired biological effect. The exact molecular targets and pathways involved can vary depending on the specific context and application.
Comparaison Avec Des Composés Similaires
2-chloro-6-fluoro-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide can be compared with other similar compounds, such as:
2-chloro-6-fluoro-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide: This compound has a pyridinyl group instead of a pyrazinyl group, which may result in different chemical reactivity and biological activity.
2-chloro-6-fluoro-N-(2-(3-(quinolin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide: This compound has a quinolinyl group, which can introduce additional aromaticity and potential interactions with biological targets.
2-chloro-6-fluoro-N-(2-(3-(thiazol-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide: This compound has a thiazolyl group, which can introduce sulfur-containing functionality and different chemical properties.
The uniqueness of 2-chloro-6-fluoro-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide lies in its specific combination of substituents, which can result in distinct chemical and biological properties compared to other similar compounds.
Propriétés
IUPAC Name |
2-chloro-6-fluoro-N-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClFN5O/c17-11-2-1-3-12(18)15(11)16(24)21-7-9-23-8-4-13(22-23)14-10-19-5-6-20-14/h1-6,8,10H,7,9H2,(H,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYFYIVFHAYDCAT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)NCCN2C=CC(=N2)C3=NC=CN=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClFN5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














